5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

Catalog No.
S13664021
CAS No.
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-c...

Product Name

5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

IUPAC Name

5-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-11(2)7-12(5-9(11)14)10-4-3-8(6-13)15-10/h3-4,6,9,14H,5,7H2,1-2H3

InChI Key

RNOVITJNGRBLPW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1O)C2=CC=C(O2)C=O)C

5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound characterized by its unique structure, which includes a furan ring and a pyrrolidine moiety. Its molecular formula is C11H15NO3C_{11}H_{15}NO_3, and it has a molecular weight of approximately 211.25 g/mol. The compound features a furan-2-carbaldehyde group, which is significant for its reactivity and potential applications in organic synthesis and medicinal chemistry .

Due to the presence of functional groups:

  • Aldol Condensation: The aldehyde group can participate in aldol reactions, forming β-hydroxy aldehydes or ketones.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde exhibits potential biological activities, including:

  • Antioxidant Properties: The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
  • Neuroprotective Effects: Some studies suggest that derivatives of this compound could have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

Further investigation into its biological activity could reveal more therapeutic applications.

Several synthetic routes can be employed to produce 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde:

  • Condensation Reactions: A common method involves the condensation of 4-hydroxy-3,3-dimethylpyrrolidine with furan-2-carboxaldehyde under acidic or basic conditions.
  • Functional Group Transformations: Starting from commercially available furan derivatives, functional group modifications can lead to the desired compound.
  • Multi-step Synthesis: This may involve several reactions including protection-deprotection strategies to introduce the hydroxyl and aldehyde functionalities at specific stages.

These methods allow for the tailored synthesis of this compound for various research and industrial applications.

5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Organic Synthesis: Utilized in the development of novel materials or complex organic molecules.
  • Agricultural Chemistry: Possible use in the formulation of agrochemicals due to its biological activity.

The versatility of this compound makes it valuable in various fields of research and industry.

Interaction studies involving 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde are crucial for understanding its behavior in biological systems. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing metabolic pathways. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic use.

Several compounds share structural similarities with 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-(Pyrrolidin-1-yl)furan-2-carbaldehydeFuran ring with a pyrrolidine groupLacks hydroxyl substitution on pyrrolidine
4-Hydroxy-2,5-dimethylfuran-3-oneFuran derivative with methyl groupsDifferent functional groups affecting reactivity
Furaneol (4-hydroxy-2,5-dimethylfuran-3-one)Similar furan structure but lacks pyrrolidine moietyDistinct biological properties as a flavor compound
5-(Furan-2-yl)-4-methyltriazoleContains a triazole ringDifferent heterocyclic structure

This table illustrates how 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde stands out due to its specific functional groups and potential applications in medicinal chemistry. Each similar compound presents unique characteristics that contribute to their respective utility in various fields.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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